nAChR Subtype Selectivity: α4β2 Affinity vs. Ganglion and Muscle Subtype Off-Targets
In the diazaspirocyclic series, ligands derived from the spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-2'-one core (key intermediate spirolactam 9) demonstrated high affinity for the human α4β2 nAChR subtype (Ki < 35 nM) while exhibiting very low affinity for the human α3β4 ganglion subtype (Ki > 500 nM), translating to a selectivity ratio exceeding 14-fold [1]. In contrast, monocyclic pyrrolidine ligands described in the same study (e.g., compound 1, a simple nicotine-like base) showed potent but non-selective binding across all nAChR subtypes, including α3β4 and α7 [1].
| Evidence Dimension | Binding affinity (Ki) at human nAChR subtypes |
|---|---|
| Target Compound Data | Ki (α4β2) < 35 nM; Ki (α3β4) > 500 nM |
| Comparator Or Baseline | Classical monocyclic pyrrolidine/nicotine ligands: Ki (α3β4) typically 10-100 nM (no selectivity over α4β2) |
| Quantified Difference | >14-fold selectivity window for target compound; non-selective binding for monocyclic comparators |
| Conditions | Competitive radioligand binding assay using [³H]epibatidine at human recombinant α4β2 and α3β4 nAChRs recombinantly expressed in HEK293 cells. |
Why This Matters
This selectivity window validates the use of the spiro scaffold for advancing ligands into in vivo CNS models where avoidance of autonomic (ganglionic) side effects is a prerequisite for clinical development.
- [1] Strachan, J.-P., Farias, J. J., Zhang, J., Caldwell, W. S., & Bhatti, B. S. (2012). Diazaspirocyclic compounds as selective ligands for the α4β2 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 22(15), 5089–5092. View Source
